molecular formula C9H9NS B13650002 6-Methylbenzo[b]thiophen-2-amine

6-Methylbenzo[b]thiophen-2-amine

Katalognummer: B13650002
Molekulargewicht: 163.24 g/mol
InChI-Schlüssel: YHHBBXNHPJCBFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methylbenzo[b]thiophen-2-amine is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their five-membered ring structure containing a sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylbenzo[b]thiophen-2-amine can be achieved through several methods. One common approach involves the condensation of 2-aminothiophenes with appropriate aldehydes or ketones under acidic or basic conditions. Another method includes the use of phosphorus decasulfide or Lawesson’s reagent as sulfur-transferring agents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methylbenzo[b]thiophen-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

6-Methylbenzo[b]thiophen-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Methylbenzo[b]thiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Vergleich Mit ähnlichen Verbindungen

    Thiophene: The parent compound with a simple five-membered ring containing sulfur.

    2-Aminothiophene: A derivative with an amino group attached to the thiophene ring.

    Benzo[b]thiophene: A fused ring system similar to 6-Methylbenzo[b]thiophen-2-amine but without the methyl group.

Uniqueness: this compound stands out due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its potential as a therapeutic agent or a material for industrial applications .

Eigenschaften

Molekularformel

C9H9NS

Molekulargewicht

163.24 g/mol

IUPAC-Name

6-methyl-1-benzothiophen-2-amine

InChI

InChI=1S/C9H9NS/c1-6-2-3-7-5-9(10)11-8(7)4-6/h2-5H,10H2,1H3

InChI-Schlüssel

YHHBBXNHPJCBFX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)C=C(S2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.